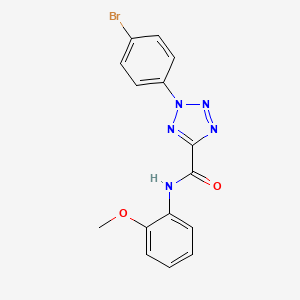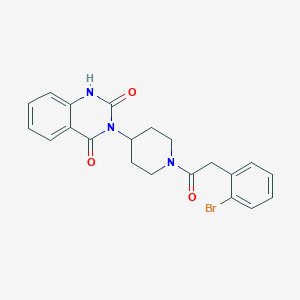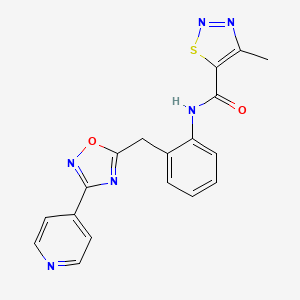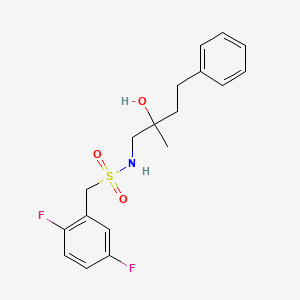
2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This tetrazole derivative has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
作用機序
The mechanism of action of 2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide involves the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain. PPARγ is a transcription factor that is involved in the regulation of glucose and lipid metabolism. By activating PPARγ, this compound can improve glucose and lipid metabolism, which may be beneficial in the treatment of diabetes and obesity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide include the reduction of inflammation and pain, the inhibition of beta-amyloid plaque formation in the brain, and the improvement of glucose and lipid metabolism. This compound has also been shown to have antitumor properties, making it a promising candidate for the development of new cancer drugs.
実験室実験の利点と制限
One of the advantages of 2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide is its potential applications in various areas of scientific research. Its anti-inflammatory, analgesic, and antitumor properties make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on 2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide. One direction is the development of new drugs based on this compound for the treatment of various diseases, such as Alzheimer's disease, diabetes, and cancer. Another direction is the study of the mechanisms underlying the biochemical and physiological effects of this compound, which may provide insights into the development of new drugs. Additionally, the toxicity of this compound needs to be further studied to determine its safety for use in humans.
合成法
The synthesis of 2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide involves the reaction of 4-bromobenzyl chloride with 2-methoxyphenylhydrazine to form 4-bromobenzylidene-2-methoxyphenylhydrazine. This intermediate is then reacted with sodium azide and triethylamine to form the tetrazole ring, followed by the addition of ethyl chloroformate to form the final product.
科学的研究の応用
2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide has been studied extensively for its potential applications in various areas of scientific research. It has been shown to have anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
特性
IUPAC Name |
2-(4-bromophenyl)-N-(2-methoxyphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O2/c1-23-13-5-3-2-4-12(13)17-15(22)14-18-20-21(19-14)11-8-6-10(16)7-9-11/h2-9H,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFLXFMJPONUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(2-methoxyphenyl)-2H-tetrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2677165.png)
![2-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2677166.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2677169.png)
![N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2677170.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(2,4-dichlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B2677172.png)
![Dimethyl 2-oxo-5-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2677173.png)
![Methyl (1-{[(2-methylpropyl)carbamoyl]amino}cyclohexyl)acetate](/img/structure/B2677174.png)
![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide](/img/structure/B2677175.png)
![1-(4-acetylphenyl)-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2677178.png)


![(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2677186.png)
